Furan-2-Acetyl Chloride (CAS 2745-27-9): A Comprehensive Technical Guide on Properties, Synthesis, and Acylation Dynamics
Furan-2-Acetyl Chloride (CAS 2745-27-9): A Comprehensive Technical Guide on Properties, Synthesis, and Acylation Dynamics
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, the furan ring serves as a critical bioisostere for phenyl and pyrrole rings, offering unique hydrogen-bonding capabilities and altered lipophilicity. Furan-2-acetyl chloride (CAS 2745-27-9) , also known as 2-(furan-2-yl)acetyl chloride, is an indispensable reactive intermediate used to append furan-2-ylacetyl moieties onto complex pharmacophores.
As an acylating agent, its primary utility lies in the rapid and high-yielding formation of amide and ester linkages. However, due to the inherent electron-rich nature of the furan ring and the extreme moisture sensitivity of the acyl chloride functional group, handling and reacting this compound requires rigorous anhydrous techniques and optimized stoichiometric control. This whitepaper details the physicochemical properties, mechanistic synthesis, and validated application protocols for Furan-2-acetyl chloride, grounded in field-proven methodologies.
Physicochemical Profiling and Structural Data
Understanding the baseline properties of Furan-2-acetyl chloride is critical for predicting its chromatographic behavior, solubility, and reactivity profile [1]. The compound typically presents as a red to brown oil at room temperature and reacts violently with protic solvents.
| Parameter | Specification |
| IUPAC Name | 2-(furan-2-yl)acetyl chloride |
| CAS Registry Number | 2745-27-9 |
| Molecular Formula | C₆H₅ClO₂ |
| Molecular Weight | 144.55 g/mol |
| Topological Polar Surface Area (TPSA) | 30.2 Ų |
| SMILES String | C1=COC(=C1)CC(=O)Cl |
| InChIKey | GUSVHTGHWCRLNP-UHFFFAOYSA-N |
| Physical Appearance | Red to brown liquid/oil |
| Solubility Profile | Soluble in aprotic solvents (DCM, THF, Toluene, DMF). Reacts rapidly with H₂O and alcohols. |
| GHS Classification | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage) |
Data synthesized from computational and empirical databases [1][2].
Mechanistic Synthesis & Purification Workflow
The most robust method for generating Furan-2-acetyl chloride is the direct chlorination of furan-2-acetic acid. While oxalyl chloride with a catalytic amount of DMF is a modern alternative, the use of Thionyl Chloride (SOCl₂) remains the industrial and bench-scale standard due to the volatility of its byproducts (SO₂ and HCl), which simplifies purification [3].
Causality in Reagent Selection
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Why SOCl₂ over PCl₅ or PCl₃? Phosphorus-based chlorinating agents leave behind phosphoric acid derivatives (e.g., POCl₃) that require distillation to separate from the product. SOCl₂ produces only gaseous byproducts, allowing the product to be isolated via simple solvent evaporation under reduced pressure.
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Why strict thermal control (55 °C)? The furan ring is sensitive to strong acids and excessive heat, which can trigger ring-opening or polymerization. Maintaining the reaction at 55 °C provides enough kinetic energy to drive the chlorination while preserving the integrity of the heteroaromatic ring.
Step-by-Step Synthesis Protocol
Note: This protocol must be executed in a well-ventilated fume hood using oven-dried glassware.
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Preparation: Charge a flame-dried 50 mL round-bottom flask with Furan-2-acetic acid (1.0 equivalent, e.g., 201 mg, 1.6 mmol). Purge the system with inert gas (Argon or N₂).
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Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Thionyl chloride (SOCl₂) (approx. 4.8 equivalents, 0.8 mL, 7.8 mmol) dropwise. Causality: The initial dropwise addition controls the exothermic release of HCl gas.
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Thermal Activation: Attach a reflux condenser equipped with a drying tube (CaCl₂). Transfer the flask to a pre-heated oil bath at 55 °C and stir continuously for 4 hours.
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Concentration: Allow the mixture to cool to ambient temperature. Transfer the flask to a rotary evaporator and remove the excess SOCl₂ under reduced pressure (water bath ≤ 30 °C).
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Self-Validation: The resulting product should be a red/brown oil (~100% crude yield).
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FTIR Validation: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride).
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NMR Validation: ¹H NMR (300 MHz, CDCl₃) will show the methylene protons (CH₂) at δ 4.20 ppm as a sharp singlet [3].
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Caption: Workflow detailing the synthesis of Furan-2-acetyl chloride, its N-acylation, and moisture degradation pathway.
Acylation Dynamics & Application Workflows
Furan-2-acetyl chloride is predominantly utilized in nucleophilic acyl substitution reactions. When reacted with primary or secondary amines, it forms stable amide bonds.
Mechanistic Pathway
The reaction proceeds via a tetrahedral intermediate. The nucleophile (e.g., an amine) attacks the highly electrophilic carbonyl carbon of the acyl chloride. The carbon rehybridizes from sp² to sp³, forming an oxyanion. This intermediate rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride anion, which is a superior leaving group.
Caption: Stepwise mechanistic pathway of nucleophilic acyl substitution via a tetrahedral intermediate.
Protocol: N-Acylation of a Primary Amine
To ensure high yields and prevent the degradation of the amine nucleophile, an auxiliary base must be employed.
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Why use Triethylamine (TEA) or DIPEA? As the reaction proceeds, one equivalent of HCl is generated. If unneutralized, this HCl will protonate the unreacted starting amine, converting it into a non-nucleophilic ammonium salt and capping the theoretical yield at 50%. TEA acts as an acid scavenger, precipitating harmlessly as triethylammonium chloride.
Step-by-Step Procedure:
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Substrate Dissolution: Dissolve the target primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration) under an argon atmosphere.
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Base Addition: Add Triethylamine (TEA) (1.5 to 2.0 eq) to the solution.
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Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Acylation with acyl chlorides is highly exothermic. Cooling suppresses side reactions such as ketene formation or poly-acylation.
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Acylating Agent Addition: Dissolve Furan-2-acetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
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Workup & Self-Validation: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess TEA and unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting furan-2-acetamide derivative can be validated via LC-MS (looking for the [M+H]+ corresponding to the specific amide mass).
Handling, Stability, and Safety Protocols
Due to its reactive profile, Furan-2-acetyl chloride poses specific handling challenges:
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Hydrolytic Instability: The compound is exquisitely sensitive to atmospheric moisture. Exposure to ambient humidity will result in rapid hydrolysis back to furan-2-acetic acid and the release of corrosive HCl gas.
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Storage: Must be stored in a tightly sealed, amber glass vessel under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
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Safety (GHS): Classified as a corrosive agent (H314). It causes severe skin burns and eye damage. All manipulations must be performed wearing heavy-duty nitrile gloves, safety goggles, and a lab coat, strictly within a certified fume hood [1].
